molecular formula C16H25NO2S B1682231 Tertatolol CAS No. 83688-84-0

Tertatolol

Cat. No. B1682231
CAS RN: 83688-84-0
M. Wt: 295.4 g/mol
InChI Key: HTWFXPCUFWKXOP-CYBMUJFWSA-N
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Description

Tertatolol is a medication in the class of beta blockers, used in the treatment of high blood pressure . It was discovered by the French pharmaceutical company Servier and is marketed in Europe . Tertatolol has also been shown to act as a serotonin 5-HT 1A and 5-HT 1B receptor antagonist .


Molecular Structure Analysis

Tertatolol has a molecular formula of C16H25NO2S . Its average mass is 295.440 Da and its monoisotopic mass is 295.160614 Da .


Physical And Chemical Properties Analysis

Tertatolol has a molecular formula of C16H25NO2S . Its average mass is 295.440 Da and its monoisotopic mass is 295.160614 Da .

Scientific Research Applications

1. Renal Hemodynamic Effects

Tertatolol, as a nonselective beta-adrenoceptor blocker, demonstrates significant effects on renal hemodynamics. In hypertensive patients, its administration results in unchanged glomerular filtration rate and renal plasma flow despite a significant decrease in blood pressure. This suggests a potential interference of tertatolol on dopaminergic receptors, contributing to the preservation of renal plasma flow under hypertensive conditions (Salvetti et al., 1986).

2. Beta-Adrenergic Receptor Influence

Tertatolol shows a reduction in beta-adrenergic receptor numbers when administered, which correlates with its beta-blocking effects. It competitively inhibits beta-adrenergic receptors and induces a decrease in their density, suggesting a significant mechanism for its beta-blocking action (Blasi et al., 1986).

3. Effects on Lipid Profile

In studies concerning the effects of tertatolol on lipid profiles, it was found to be non-atherogenic, as it did not change HDL-cholesterol and apoprotein levels over a period of therapy. This indicates a potential benefit in hypertensive patients with peripheral arterial disease, where it doesn't adversely affect lipid profiles (Diehm et al., 1993).

4. Influence on Renal Function in Chronic Renal Failure

In animal models, tertatolol has shown to ameliorate renal function in rats with chronic renal failure. It induces renal vasodilation, increases glomerular filtration rate, diuresis, and natriuresis, suggesting a beneficial effect in managing renal complications associated with hypertension (Delaini et al., 1988).

5. Unique Effects on Human Glomerular Cell Function

Tertatolol exhibits unique effects on human mesangial cell proliferation and function. It reduces the incorporation of thymidine in human mesangial cells, suggesting a potential role in influencing renal microcirculation and cellular activities within the kidney (Shultz & Raij, 1993).

Safety And Hazards

Tertatolol should be handled with care to avoid dust formation . It’s recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

1-(tert-butylamino)-3-(3,4-dihydro-2H-thiochromen-8-yloxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2S/c1-16(2,3)17-10-13(18)11-19-14-8-4-6-12-7-5-9-20-15(12)14/h4,6,8,13,17-18H,5,7,9-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTWFXPCUFWKXOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1SCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

83688-85-1 (hydrochloride)
Record name Tertatolol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083688840
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DSSTOX Substance ID

DTXSID80865735
Record name Tertatolol
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Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tertatolol

CAS RN

83688-84-0
Record name Tertatolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83688-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tertatolol [INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tertatolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13775
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Record name Tertatolol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(tert-butylamino)-3-[(3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy]propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.073.179
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Record name TERTATOLOL
Source FDA Global Substance Registration System (GSRS)
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Record name Tertatolol
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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